3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one
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Overview
Description
3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one typically involves multiple steps, including the formation of the quinoline core, introduction of the sulfonyl group, and the addition of the piperidine moiety. Common synthetic routes may include:
Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Sulfonyl Group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base such as pyridine.
Addition of the Piperidine Moiety: This can be done through nucleophilic substitution reactions where the piperidine ring is introduced using appropriate alkylating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace substituents on the aromatic ring or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonyl chlorides, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Biological Studies: The compound may be used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Industrial Applications: It may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds with a similar quinoline core structure.
Sulfonyl-Containing Compounds: Molecules that contain sulfonyl groups, which are known for their biological activity.
Piperidine Derivatives: Compounds that include the piperidine ring, often found in pharmaceuticals.
Uniqueness
3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-(4-ethylphenyl)sulfonyl-6-fluoro-7-(3-methylpiperidin-1-yl)-1-propylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31FN2O3S/c1-4-12-28-17-25(33(31,32)20-10-8-19(5-2)9-11-20)26(30)21-14-22(27)24(15-23(21)28)29-13-6-7-18(3)16-29/h8-11,14-15,17-18H,4-7,12-13,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZMXHREKKKZAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC(C3)C)F)S(=O)(=O)C4=CC=C(C=C4)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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